molecular formula C9H8N8O2S B1682796 Thiamiprine CAS No. 5581-52-2

Thiamiprine

Cat. No. B1682796
CAS RN: 5581-52-2
M. Wt: 292.28 g/mol
InChI Key: YFTWHEBLORWGNI-UHFFFAOYSA-N
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Description

Thiamiprine is an aryl sulfide . It is a cytotoxic purine antagonist that has both immunosuppressive and antiarthritic activity . The molecular formula of Thiamiprine is C9H8N8O2S .


Synthesis Analysis

Thiamiprine is considered a prodrug form of thioguanine with an imidazole group attached . Although the literature about this drug is limited, preclinical studies have shown that it has stronger immunomodulating effects than azathioprine .


Molecular Structure Analysis

The IUPAC name of Thiamiprine is 6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purin-2-amine . The InChI representation is InChI=1S/C9H8N8O2S/c1-16-3-13-6(17(18)19)8(16)20-7-4-5(12-2-11-4)14-9(10)15-7/h2-3H,1H3,(H3,10,11,12,14,15) . The Canonical SMILES representation is CN1C=NC(=C1SC2=NC(=NC3=C2NC=N3)N)N+[O-] .

Scientific Research Applications

Energy Metabolism and Neurological Benefits

  • Thiamiprine, through its active form Thiamine (Vitamin B1), plays a crucial role in energy metabolism. It's a coenzyme for enzymes involved in the Krebs cycle, crucial for ATP production. This action is fundamental in brain function where energy demand is high. Thiamine's deficiency has been linked to neurological disorders, emphasizing its importance in maintaining neural health (Bunik & Tylicki, 2013).

Cognitive Improvement and Stress Reduction

  • Thiamiprine and its derivatives have shown potential in improving cognitive functions and reducing stress-induced behaviors. This is partly due to its role in modulating the activity of enzymes like glycogen synthase kinase (GSK-3β), which are involved in memory and stress responses. It suggests thiamiprine could have therapeutic applications in treating conditions like Alzheimer's disease and depression (Markova et al., 2017).

Antioxidant Properties and Disease Resistance

  • Thiamiprine exhibits antioxidant properties, which are crucial in combating oxidative stress, a common pathology in various diseases, including diabetes and cardiovascular diseases. By reducing oxidative stress, thiamiprine could help in preventing or managing these conditions. Moreover, it has been found to activate plant disease resistance, suggesting a broader application in agricultural sciences to enhance crop resilience (Ahn, Kim, & Lee, 2005).

Metabolic Disorders and Diabetic Complications

  • Thiamiprine has shown promise in the management of metabolic disorders, especially diabetic complications. It enhances the activity of enzymes that divert glucose derivatives away from pathways that lead to advanced glycation end products (AGEs), which are implicated in diabetic complications. This action can potentially reduce the risk of developing diabetic neuropathy, nephropathy, and retinopathy (Balakumar et al., 2010).

properties

IUPAC Name

6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N8O2S/c1-16-3-13-6(17(18)19)8(16)20-7-4-5(12-2-11-4)14-9(10)15-7/h2-3H,1H3,(H3,10,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTWHEBLORWGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204396
Record name Thiamiprine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiamiprine

CAS RN

5581-52-2
Record name Thiamiprine
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Record name Thiamiprine [USAN]
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Record name Tiamiprine
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Record name Thiamiprine
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Record name Tiamiprine
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Record name THIAMIPRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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